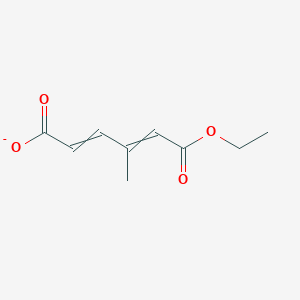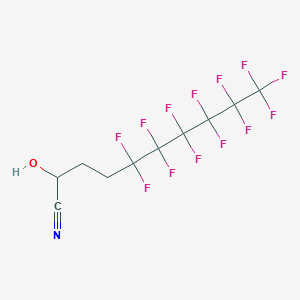
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile typically involves the introduction of fluorine atoms into a hydrocarbon chain followed by the addition of a nitrile group. One common method involves the fluorination of a decanenitrile precursor using elemental fluorine or a fluorinating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are introduced into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high purity and efficiency.
化学反应分析
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug development due to its unique chemical properties.
Medicine: Studied for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is largely influenced by the presence of fluorine atoms, which can affect the compound’s reactivity and interaction with other molecules. The high electronegativity of fluorine can lead to strong interactions with electrophilic and nucleophilic species, making the compound a versatile intermediate in various chemical reactions. The nitrile group can also participate in reactions, such as nucleophilic addition, further expanding the compound’s reactivity profile.
相似化合物的比较
Similar Compounds
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecanenitrile: Similar structure but lacks the hydroxyl group.
Perfluorodecanenitrile: Fully fluorinated compound without the hydroxyl group.
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxyundecanenitrile: Similar structure with an additional carbon atom in the chain.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is unique due to the presence of both a hydroxyl group and multiple fluorine atoms, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
90278-37-8 |
|---|---|
分子式 |
C10H6F13NO |
分子量 |
403.14 g/mol |
IUPAC 名称 |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-hydroxydecanenitrile |
InChI |
InChI=1S/C10H6F13NO/c11-5(12,2-1-4(25)3-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-2H2 |
InChI 键 |
AYZNCEJBMYUUGL-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


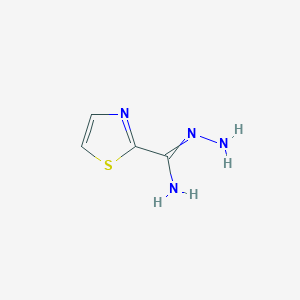
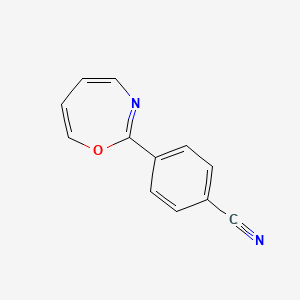
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
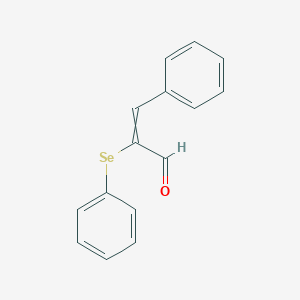
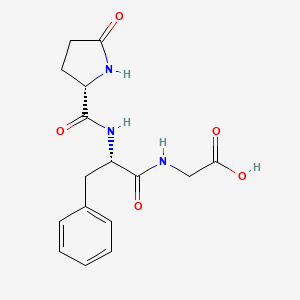
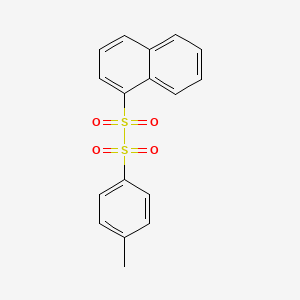
phosphanium iodide](/img/structure/B14372843.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
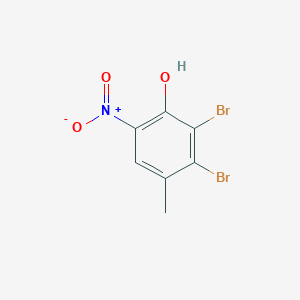
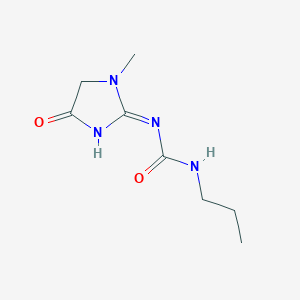


![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
